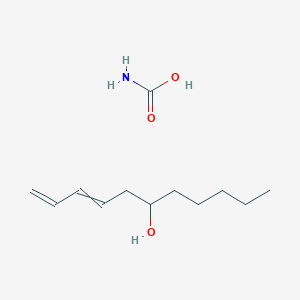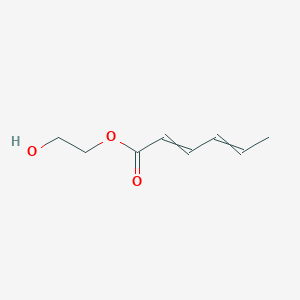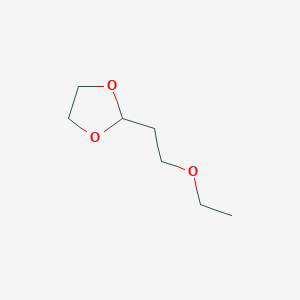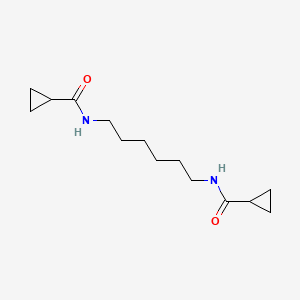
Cyclopropanecarboxamide, N,N'-1,6-hexanediylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, is a chemical compound with the molecular formula C14H24N2O2. This compound is characterized by the presence of two cyclopropanecarboxamide groups connected by a hexanediyl linker. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, typically involves the reaction of cyclopropanecarboxylic acid with hexamethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The activated acid is then reacted with hexamethylenediamine in the presence of a base such as triethylamine (TEA) to form the desired bis-amide product.
Cyclopropanecarboxylic acid: is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and in-line monitoring systems ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The hexanediyl linker provides flexibility, allowing the compound to adopt various conformations and interact with multiple binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxamide: A simpler analog with a single cyclopropanecarboxamide group.
Cyclopropanecarboxamide, N-ethyl: Contains an ethyl group instead of the hexanediyl linker.
Cyclopropanecarboxamide, N-n-hexyl: Features a hexyl group instead of the hexanediyl linker.
Uniqueness
Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, is unique due to its bis-amide structure and the presence of a flexible hexanediyl linker. This structural feature allows it to interact with multiple molecular targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
88234-40-6 |
|---|---|
Molekularformel |
C14H24N2O2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
N-[6-(cyclopropanecarbonylamino)hexyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H24N2O2/c17-13(11-5-6-11)15-9-3-1-2-4-10-16-14(18)12-7-8-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
LQVDXDIMBWSGAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NCCCCCCNC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


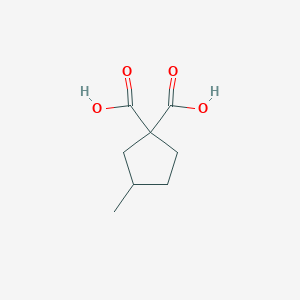

![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
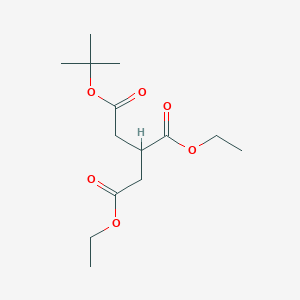
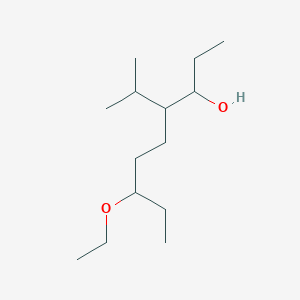
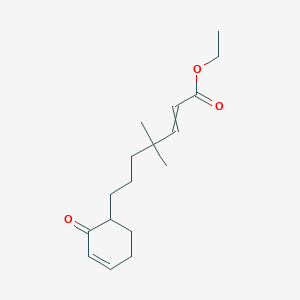

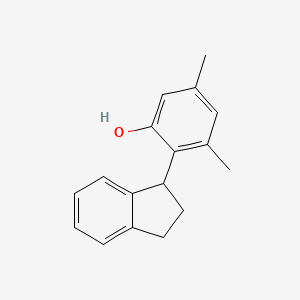
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
